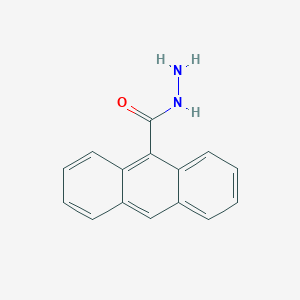

Anthracene-9-carbohydrazide

Description

Contextual Significance of Anthracene (B1667546) Derivatives in Contemporary Chemical Sciences

Anthracene and its derivatives are a cornerstone of modern chemical science, primarily due to their distinctive electronic and photophysical properties. bohrium.com As a polycyclic aromatic hydrocarbon, the planar and electron-rich structure of anthracene facilitates strong intermolecular π-π stacking interactions, making it a valuable building block in supramolecular chemistry and materials science. researchgate.nettandfonline.comnih.gov These interactions are fundamental to the design of host-guest systems, molecular cages, and self-assembling soft functional materials. researchgate.netnih.gov

The inherent fluorescence of the anthracene core is one of its most exploited characteristics. nih.govacs.org Anthracene derivatives are known for their sharp absorption and emission bands and high quantum yields, which are sensitive to the local environment. acs.orgresearchgate.net This has led to their widespread use in the development of fluorescent probes and chemosensors for detecting ions and small molecules. nih.govrsc.orgresearchgate.netnih.gov Furthermore, the semiconductor properties of anthracene-based molecules have made them attractive candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). bohrium.comresearchgate.netmdpi.com The ability to tune the optical and electronic properties of anthracene through chemical modification at its various positions, such as the 9 and 10 positions, allows for the rational design of materials with specific functions. researchgate.netmdpi.com

Fundamental Role of Hydrazide Moieties in Organic Synthesis and Functional Material Design

The hydrazide functional group, characterized by a hydrazine (B178648) moiety attached to a carbonyl group (-C(=O)NHNH2), is a highly versatile and reactive entity in organic chemistry. frontiersin.org Hydrazides serve as crucial synthetic intermediates, largely because the terminal amino group is a potent nucleophile. researchgate.netresearchgate.net This reactivity allows for straightforward condensation reactions with a vast library of aldehydes and ketones to form hydrazide-hydrazones, a class of Schiff bases. frontiersin.orgresearchgate.net This modular nature provides a powerful tool for constructing complex molecules with diverse functionalities.

In the realm of functional materials, the hydrazide moiety is instrumental in the design of chemosensors. mdpi.comcncb.ac.cn The nitrogen and oxygen atoms within the hydrazide group act as effective donor sites for coordinating with metal ions. frontiersin.orgresearchgate.netpreprints.org This binding event can be transduced into a measurable signal, often a change in color (colorimetric) or fluorescence (fluorometric), allowing for the sensitive and selective detection of specific analytes. mdpi.comcncb.ac.cn The ability of the hydrazide linkage to connect a signaling unit (like a fluorophore) to a receptor site is a key strategy in sensor design. nih.govoup.com Moreover, the structural rigidity and hydrogen-bonding capabilities of the hydrazide-hydrazone linkage play a preponderant role in coordination chemistry, influencing the geometry and stability of metal complexes. researchgate.net

Strategic Research Focus on Anthracene-9-Carbohydrazide and Its Derivatives

This compound strategically combines the luminescent signaling capability of the anthracene ring with the versatile reactivity and coordinating properties of the hydrazide group. This has made it a focal point of research for creating advanced functional molecules. clockss.org A primary application of this compound is its use as a precursor for synthesizing novel Schiff bases and hydrazones through condensation with various aldehydes and ketones. researchgate.netclockss.orgnih.govsysrevpharm.org These derivatives are designed for specific purposes, most notably as chemosensors for detecting metal ions and anions. mdpi.comd-nb.infomdpi.com

In a typical design, the anthracene unit serves as the fluorophore, while the newly formed hydrazone part acts as the selective binding site for an analyte. The coordination of an ion to the hydrazone can alter the electronic properties of the entire molecule, leading to a significant change in the fluorescence of the anthracene unit, such as enhancement ("turn-on") or quenching ("turn-off"). nih.govd-nb.info Research has demonstrated the synthesis of such sensors for the recognition of various ions. mdpi.comd-nb.info For instance, derivatives of this compound have been synthesized and shown to act as fluorescent probes. clockss.org The efficient fluorescence of these compounds makes them suitable for use as potential biomarkers. clockss.org

The synthesis of these derivatives is often straightforward. For example, this compound can be prepared from anthracene-9-carboxylic acid and subsequently reacted with aldehydes to yield the target hydrazone. preprints.orgmdpi.com The resulting products are characterized using various spectroscopic methods to confirm their structure and study their properties. researchgate.netclockss.orgmdpi.com

Data Tables

Table 1: Synthesis and Properties of this compound and a Representative Derivative. This table provides data on the synthesis of this compound and one of its derivatives, highlighting yields and physical properties.

| Compound Name | Starting Materials | Yield | Thermal Decomposition (Td) / Melting Point | Spectroscopic Data (¹H NMR, DMSO-d₆) | Reference(s) |

| This compound | Ethyl-9-anthracenecarboxylate, Hydrazine hydrate (B1144303) | 60% | 242 °C (Td) | δ 4.81 (d, NH₂), 7.52–7.57 (m, 4H), 7.98–8.00 (m, 2H), 8.10–8.12 (m, 2H), 8.65 (s, 1H), 9.83 (s, 1NH) | preprints.orgmdpi.com |

| (E)-N′-(2,3,4-trihydroxybenzylidene)this compound | This compound, 2,3,4-trihydroxybenzaldehyde | 50% | 167-169 °C | δ 6.43 (d, 1H), 6.82 (d, 1H), 7.54–7.64 (m, 4H), 8.01–8.02 (m, 2H), 8.16–8.19 (m, 2H), 8.33 (s, N=CH), 8.57 (s, OH), 8.76 (s, 1H), 9.57 (s, OH), 11.43 (s, OH), 12.33 (s, NH) | mdpi.com |

Table 2: Research Findings on N'-(anthracen-9-ylmethylene)hydrazide Derivatives. This table summarizes findings from a study on a series of hydrazide derivatives synthesized from 9-anthraldehyde (B167246), which is structurally related to derivatives of this compound.

| Derivative Class | Synthetic Route | Yields | Key Finding | Application | Reference(s) |

| N'-(anthracen-9-ylmethylene)hydrazides | Condensation of 9-anthraldehyde with various hydrazides (methyl, phenyl, pyridyl) | Up to 90% | The compounds exhibit efficient fluorescence. | Potential as fluorescent biomarkers. | clockss.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61258-69-3 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

anthracene-9-carbohydrazide |

InChI |

InChI=1S/C15H12N2O/c16-17-15(18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,16H2,(H,17,18) |

InChI Key |

LIGPKYSJJKFJRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Direct Synthesis of Anthracene-9-Carbohydrazide

The primary route for the synthesis of this compound involves a multi-step process starting from readily available precursors. The selection of reactants and optimization of reaction conditions are critical for achieving high purity and yield.

Precursor Chemistry and Reactant Selection

The synthesis of this compound typically commences with the formylation of anthracene (B1667546) to produce Anthracene-9-carbaldehyde. A common and efficient method for this transformation is the Vilsmeier-Haack reaction, which utilizes a formylating agent generated from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride. google.com

The resulting Anthracene-9-carbaldehyde can then be oxidized to Anthracene-9-carboxylic acid. google.com Subsequently, esterification of the carboxylic acid, for instance with ethanol (B145695) in the presence of an acid catalyst, yields Ethyl Anthracene-9-carboxylate. This ester is the direct precursor for the target carbohydrazide (B1668358).

The key reactant for the conversion of the ester to the carbohydrazide is Hydrazine (B178648) Monohydrate (NH₂NH₂·H₂O). This nucleophilic reagent readily reacts with the ester functionality to form the desired hydrazide derivative.

| Precursor/Reactant | Role in Synthesis |

| Anthracene | Starting aromatic hydrocarbon |

| N,N-Dimethylformamide (DMF) & Phosphorus Oxychloride | Reagents for Vilsmeier-Haack formylation to produce Anthracene-9-carbaldehyde |

| Oxidizing Agent | To convert Anthracene-9-carbaldehyde to Anthracene-9-carboxylic acid |

| Ethanol | Reactant for esterification to form Ethyl Anthracene-9-carboxylate |

| Hydrazine Monohydrate | Nucleophilic reagent for the conversion of the ester to the carbohydrazide |

Optimized Reaction Pathways and Mechanistic Considerations

The conversion of Ethyl Anthracene-9-carboxylate to this compound is a classic example of a nucleophilic acyl substitution reaction, specifically a hydrazinolysis of an ester. The reaction is typically carried out by refluxing the ethyl ester with an excess of hydrazine monohydrate in a suitable solvent, such as absolute ethanol.

The mechanism involves the nucleophilic attack of the nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an ethanol molecule, resulting in the formation of the stable carbohydrazide. The use of excess hydrazine hydrate (B1144303) helps to drive the reaction to completion. While the reaction can proceed without a catalyst, in some instances, the addition of a small amount of a base or acid can influence the reaction rate.

Domino reactions, which involve a cascade of reactions in a single pot, can also be envisioned for the synthesis. For instance, the in-situ formation of the ester followed by immediate reaction with hydrazine could streamline the process, although this is less commonly reported for this specific compound.

Purification and Isolation Techniques

The crude this compound obtained from the reaction mixture is typically a solid. Purification is essential to remove unreacted starting materials, by-products, and residual solvent.

Recrystallization is the most common and effective method for purifying solid this compound. The choice of solvent is crucial and depends on the solubility characteristics of the compound and impurities. Solvents such as ethanol, methanol, or dioxane are often suitable. arabjchem.orggoogle.com The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals.

For more challenging separations, column chromatography can be employed. This technique utilizes a stationary phase, such as silica (B1680970) gel or alumina, and a mobile phase (eluent) to separate components based on their differential adsorption.

In cases where very high purity is required, High-Performance Liquid Chromatography (HPLC) can be used as a final purification step, although it is more commonly used for analytical purposes to assess the purity of the final product.

Synthesis of this compound Derivatives

The presence of the reactive hydrazide functional group (-CONHNH₂) makes this compound an excellent starting material for the synthesis of a wide range of derivatives, particularly Schiff bases, hydrazones, and various heterocyclic compounds.

Formation of Schiff Bases and Hydrazones

This compound readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases or hydrazones. uomosul.edu.iq This reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal amino group of the carbohydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The general reaction involves refluxing a mixture of this compound and the carbonyl compound in a solvent like ethanol, often with a few drops of a catalytic acid such as glacial acetic acid. uomosul.edu.iq The resulting Schiff bases or hydrazones often precipitate from the reaction mixture upon cooling and can be purified by recrystallization.

| Carbonyl Compound | Resulting Derivative |

| Aromatic Aldehydes | N'-Arylmethylene-anthracene-9-carbohydrazides (Schiff bases) |

| Aromatic Ketones | N'-(1-Arylethylidene)-anthracene-9-carbohydrazides (Hydrazones) |

| Heterocyclic Aldehydes | N'-(Heteroarylmethylene)-anthracene-9-carbohydrazides (Schiff bases) |

Cyclocondensation and Heterocyclic Annulation Strategies

The carbohydrazide moiety and its derived hydrazones are valuable synthons for the construction of various five- and six-membered heterocyclic rings through cyclocondensation and annulation reactions. These reactions typically involve the reaction of this compound or its derivatives with bifunctional reagents.

1,3,4-Oxadiazoles: A common strategy for the synthesis of 1,3,4-oxadiazoles involves the cyclodehydration of N-acylhydrazones derived from this compound. This can be achieved by treating the hydrazone with a dehydrating agent such as acetic anhydride. uomosul.edu.iqorganic-chemistry.org Alternatively, direct cyclization of the carbohydrazide with reagents like carbon disulfide in the presence of a base can lead to oxadiazole-thiones.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized through the cyclocondensation of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govchim.it The reaction proceeds via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various routes. For instance, reacting this compound with isothiocyanates followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate in the presence of a base can yield triazole-thiones. chemistryjournal.net Another approach involves the reaction of the carbohydrazide with iminoesters or related compounds.

These synthetic strategies highlight the utility of this compound as a precursor for a diverse range of heterocyclic compounds, each with a unique structural framework and potential for further chemical modification.

Introduction of Functional Groups for Modulated Properties

The strategic introduction of functional groups onto the this compound scaffold is a key methodology for modulating its inherent physicochemical and photophysical properties. The reactivity of the carbohydrazide moiety and the anthracene core allows for a diverse range of chemical modifications. These modifications are instrumental in fine-tuning the molecule's characteristics for specific applications, such as in the development of novel sensors, photoactive materials, and compounds with biological relevance.

The carbohydrazide group (-CONHNH₂) is a versatile functional handle for derivatization. For instance, it readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone for introducing a wide array of functional groups. The properties of the resulting N-arylidene-carbohydrazide derivatives are heavily influenced by the electronic nature of the substituents on the aromatic aldehyde or ketone. Electron-donating groups can enhance the electron density of the system, often leading to red-shifted absorption and emission spectra. Conversely, electron-withdrawing groups can have the opposite effect.

Furthermore, the secondary amine of the carbohydrazide can be acylated or can react with isocyanates and isothiocyanates to yield more complex derivatives. These reactions allow for the incorporation of additional functionalities that can influence the molecule's solubility, metal-ion binding capabilities, and intermolecular interactions.

The anthracene core itself presents opportunities for functionalization, primarily at the 9 and 10 positions, which are the most reactive sites for electrophilic substitution and cycloaddition reactions. While the 9-position is occupied by the carbohydrazide group, the 10-position remains available for modification, although the reactivity is influenced by the existing substituent. Functionalization at other positions on the anthracene rings is also possible, albeit typically requiring more forcing conditions or multi-step synthetic sequences. The introduction of substituents on the anthracene core can significantly alter the electronic properties and steric profile of the entire molecule.

Below is a table summarizing the effects of introducing various functional groups on the properties of anthracene derivatives, which can be extrapolated to this compound.

| Functional Group | Position of Introduction | Effect on Properties |

| Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) | Anthracene core or aryl group of hydrazone | Increased fluorescence quantum yield, red-shift in spectra |

| Electron-withdrawing groups (e.g., -NO₂, -CN) | Anthracene core or aryl group of hydrazone | Decreased fluorescence quantum yield, blue-shift in spectra, potential for photoinduced electron transfer |

| Halogens (e.g., -F, -Cl, -Br) | Anthracene core or aryl group of hydrazone | Heavy-atom effect can promote intersystem crossing, influencing photophysical pathways |

| Bulky substituents (e.g., t-butyl, triisopropylsilyl) | Anthracene core | Can prevent π-stacking, leading to enhanced emission in the solid state |

| Heterocyclic moieties | Via hydrazone formation | Can introduce new binding sites for metal ions or anions, potential for altered biological activity |

Rational Design Principles for Advanced Derivatives

The development of advanced derivatives of this compound with tailored functionalities relies on a set of rational design principles. These principles are guided by a deep understanding of structure-property relationships and the specific requirements of the target application.

A primary design principle involves the tuning of photophysical properties . For applications in fluorescent probes and organic light-emitting diodes (OLEDs), the modulation of absorption and emission wavelengths, as well as fluorescence quantum yield, is crucial. This is often achieved by applying the principles of donor-acceptor systems. By coupling the electron-rich anthracene moiety with electron-deficient groups through the carbohydrazide linker, intramolecular charge transfer (ICT) can be induced. The extent of this ICT, and thus the resulting photophysical properties, can be fine-tuned by systematically varying the strength of the donor and acceptor units.

Another key design principle is the control of intermolecular interactions and solid-state packing . For materials science applications, the arrangement of molecules in the crystalline state significantly impacts their bulk properties, such as charge transport and emission characteristics. nih.govresearchgate.net The introduction of sterically demanding groups on the anthracene core can be used to control the degree of π-π stacking. nih.govresearchgate.net This can prevent aggregation-caused quenching of fluorescence, leading to materials that are highly emissive in the solid state. Conversely, promoting specific packing motifs through hydrogen bonding or other non-covalent interactions can lead to desirable anisotropic properties. nih.govresearchgate.net

Enhancing selectivity and sensitivity for sensing applications is another critical design consideration. To create a chemosensor based on this compound, a receptor unit for a specific analyte (e.g., a metal ion, anion, or neutral molecule) is typically incorporated into the molecule. The design principle here is to link the binding event at the receptor site to a measurable change in the photophysical properties of the anthracene fluorophore. This is often achieved by designing the molecule such that the binding of the analyte modulates processes like photoinduced electron transfer (PET), ICT, or excimer formation, leading to a turn-on or turn-off fluorescent response. The carbohydrazide moiety itself can act as a simple binding site, or it can be derivatized to create more complex and selective receptor cavities.

The following table outlines some rational design principles and their intended outcomes for advanced this compound derivatives.

| Design Principle | Strategy | Intended Outcome | Potential Application |

| Tuning Emission Color | Introduction of electron-donating or -withdrawing groups to create donor-acceptor systems. | Control over absorption and emission wavelengths. | Organic Light-Emitting Diodes (OLEDs), Fluorescent Dyes |

| Solid-State Emission Enhancement | Incorporation of bulky substituents to inhibit π-π stacking. | High fluorescence quantum yield in the solid state. | Solid-State Lighting, Organic Lasers |

| Chemosensor Development | Integration of a specific analyte-binding moiety linked to the fluorophore. | Selective and sensitive detection of target analytes through changes in fluorescence. | Environmental Monitoring, Medical Diagnostics |

| Modulating Supramolecular Assembly | Introduction of groups capable of specific non-covalent interactions (e.g., hydrogen bonding). | Control over crystal packing and morphology. | Crystal Engineering, Functional Materials |

By employing these rational design principles, researchers can systematically modify the this compound structure to develop advanced materials with precisely controlled properties and functions.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For Anthracene-9-carbohydrazide, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound would be expected to show a series of signals corresponding to the aromatic protons of the anthracene (B1667546) core and the protons of the carbohydrazide (B1668358) moiety. The aromatic region would likely display a complex pattern of multiplets due to spin-spin coupling between adjacent protons on the anthracene ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the carbohydrazide substituent at the C-9 position. The protons of the -NH-NH₂ group in the carbohydrazide side chain would be expected to appear as distinct, exchangeable signals, the chemical shifts of which would be sensitive to the solvent and concentration.

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbons of the anthracene core and the carbonyl carbon of the carbohydrazide group. The chemical shift of the C-9 carbon, being directly attached to the carbohydrazide substituent, would be significantly different from the corresponding carbon in unsubstituted anthracene. The other aromatic carbons would also exhibit shifts predictable from substituent effect calculations. The carbonyl carbon would appear at a characteristic downfield chemical shift.

Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy

DEPT spectroscopy would be employed to differentiate between the different types of carbon atoms (CH, CH₂, and CH₃). A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons, such as the C-9 and other substituted aromatic carbons, would be absent in the DEPT spectrum. This information, in conjunction with the broadband-decoupled ¹³C NMR spectrum, would allow for the complete assignment of all carbon signals.

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational modes would include:

N-H Stretching: Sharp to broad bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH and -NH₂ groups.

C=O Stretching: A strong absorption band, typically in the range of 1650-1680 cm⁻¹, characteristic of the amide carbonyl group in the carbohydrazide moiety.

C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, arising from the vibrations of the aromatic carbon-carbon double bonds of the anthracene core.

C-H Stretching: Signals above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.

N-H Bending: Bending vibrations of the N-H bonds, typically observed in the 1550-1650 cm⁻¹ region, which may overlap with the C=C stretching bands.

The precise positions of these bands would provide valuable information about the molecular structure and bonding within this compound.

Raman Spectroscopic Characterization

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. The Raman spectrum of this compound is expected to be dominated by the characteristic vibrations of the anthracene ring system.

Key vibrational modes anticipated in the Raman spectrum include:

Anthracene Ring Vibrations: Strong bands associated with the C-C stretching and in-plane bending of the aromatic rings are typically observed in the 1300-1600 cm⁻¹ region. The most intense peak for anthracene itself often appears around 1400 cm⁻¹, corresponding to a collective ring vibration.

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear as sharp, medium-intensity bands above 3000 cm⁻¹.

The substitution at the 9-position can influence the symmetry of the anthracene core, potentially leading to shifts in peak positions and changes in the intensity of certain Raman bands compared to unsubstituted anthracene.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| Anthracene Ring C=C Stretch | 1300 - 1600 |

| C-N Stretch | 1200 - 1350 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by the distinctive absorption pattern of the anthracene chromophore, which typically displays well-resolved vibronic structures.

The absorption spectrum of anthracene derivatives generally shows two main absorption bands:

A high-energy band in the shorter wavelength UV region (around 250 nm), attributed to a π-π* transition (¹Bₐ transition).

A series of sharp, structured absorption bands at longer wavelengths (typically between 300 and 400 nm), which are characteristic of the ¹Lₐ ← ¹A transition of the anthracene nucleus.

The attachment of the -CONHNH₂ group at the 9-position can cause a slight red-shift (bathochromic shift) of these absorption bands due to the extension of the conjugated π-system. The solvent environment can also influence the position and intensity of these peaks. Studies on related anthracene derivatives show that modifications at the 9 and 10 positions can significantly alter their spectroscopic properties. mdpi.com

| Transition | Approximate λmax (nm) |

|---|---|

| ¹Bₐ ← ¹A | ~255 |

| ¹Lₐ ← ¹A (Vibronic Bands) | ~340 |

| ~358 | |

| ~377 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound.

ESI-HRMS is a soft ionization technique that allows for the precise mass determination of molecules, often with minimal fragmentation. For this compound (C₁₅H₁₂N₂O), this method is ideal for confirming its molecular formula. nih.gov In ESI-HRMS analysis, the compound is typically protonated to form the [M+H]⁺ ion.

Recent research has reported the high-resolution mass spectrometry data for this compound. mdpi.comresearchgate.net The calculated mass for the protonated molecule [C₁₅H₁₂N₂O + H]⁺ is 237.1028 m/z. mdpi.comresearchgate.net Experimental findings have confirmed this, with a measured value of 237.1031 m/z, which validates the elemental composition of the compound. mdpi.comresearchgate.net This close correlation between the calculated and found mass provides strong evidence for the successful synthesis and purity of this compound.

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₅H₁₂N₂O + H]⁺ | 237.1028 | 237.1031 mdpi.comresearchgate.net |

X-ray Diffraction (XRD) Crystallography

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Variable |

| b (Å) | Variable |

| c (Å) | Variable |

| β (°) | Variable |

| Z (molecules/unit cell) | 4 |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This analysis serves as a crucial check for purity and confirmation of the empirical and molecular formula. For this compound (C₁₅H₁₂N₂O), with a molecular weight of 236.27 g/mol , the theoretical elemental composition can be calculated precisely.

The experimental values obtained from elemental analysis are compared against these theoretical percentages. A close agreement between the experimental and calculated values is a strong indicator of the sample's purity and correct elemental composition.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 76.25 |

| Hydrogen (H) | 5.12 |

| Nitrogen (N) | 11.86 |

| Oxygen (O) | 6.77 |

Photophysical Properties and Luminescence Phenomena

Fluorescence Spectroscopy and Emission Characteristics

The fluorescence of Anthracene-9-carbohydrazide and its derivatives is a key feature, characterized by its response to the chemical environment.

This compound displays strong absorption in the ultraviolet (UV) region and emits in the visible region. The electronic absorption and fluorescence spectra are influenced by the solvent environment. The fluorescence emission typically occurs in the range of 420–450 nm. Schiff base derivatives of this compound, such as those formed by condensation with various aldehydes, show absorption spectra that are bathochromically tuned (shifted to longer wavelengths) into the visible region due to extended π-conjugation. For instance, the Schiff base formed with benzaldehyde, (E)-N´-((anthracen-10-yl)methylene)benzohydrazide, is weakly fluorescent in tetrahydrofuran (B95107) (THF) solution. mdpi.comdntb.gov.ua

The typical absorption spectrum of anthracene (B1667546) derivatives shows well-resolved vibronic bands. The introduction of the carbohydrazide (B1668358) group can influence the electronic transitions. The primary absorption is attributed to the π-π* transitions within the anthracene moiety.

Table 1: Spectral Properties of this compound and a Derivative

| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) |

|---|---|---|---|

| This compound | Various | Not specified | ~420–450 |

| (E)-N´-((anthracen-10-yl)methylene)benzohydrazide | THF | Not specified | Weak emission |

Data compiled from available research findings. mdpi.comdntb.gov.ua

The fluorescence of this compound derivatives can be significantly altered by external factors, a property exploited in chemical sensing.

Quenching: Fluorescence quenching, a decrease in fluorescence intensity, can occur through various mechanisms such as photoinduced electron transfer (PET). In many fluorescent chemosensors based on anthracene, a receptor unit (like an aminomethyl group) can quench the fluorescence of the anthracene fluorophore by donating a lone pair of electrons to the excited anthracene. usask.ca Upon binding with a specific ion or molecule, this PET process can be inhibited, leading to fluorescence enhancement. usask.ca For some anthracene-based Schiff bases, the fluorescence is quenched in solution due to the rapid E-Z isomerization of the C=N double bond in the excited state. mdpi.comdntb.gov.uacolab.ws

Enhancement: Fluorescence enhancement is often observed when molecular motion is restricted. For Schiff base derivatives of this compound, a significant increase in fluorescence intensity is seen in aggregated states, a phenomenon known as Aggregation-Induced Emission Enhancement (AIEE). mdpi.comdntb.gov.ua This enhancement is attributed to the restriction of intramolecular rotation (RIR) of the C=N bond within the nanoaggregates formed in poor solvents (e.g., water/THF mixtures), which blocks the non-radiative decay pathways and promotes radiative emission. mdpi.comdntb.gov.ua The interaction with biomacromolecules, such as bovine serum albumin (BSA), can also lead to fluorescence enhancement by restricting the conformational flexibility of the probe. mdpi.com In some cases, the formation of excimers (excited-state dimers) between anthracene units under high pressure can lead to fluorescence enhancement at longer wavelengths. atamanchemicals.com

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For this compound, the quantum yield is reported to vary between 0.15 and 0.35, with the value being dependent on the polarity of the solvent. This variation indicates the sensitivity of the excited state to the surrounding medium.

Derivatives of anthracene can exhibit a wide range of quantum yields. For example, a series of 9,10-bis(phenylethynyl)anthracene (B116448) derivatives showed high quantum yields ranging from 0.20 to 0.75. nih.govresearchgate.net In contrast, some new anthracene-based Schiff bases blended in a PMMA matrix showed lower quantum yields, in the range of 2.18–6.03%. researchgate.net The quantum yield is a critical parameter for applications in devices like organic light-emitting diodes (OLEDs) and for the sensitivity of fluorescent probes.

Table 2: Fluorescence Quantum Yields (Φf) of Anthracene Compounds

| Compound/Derivative Class | Quantum Yield (Φf) | Conditions |

|---|---|---|

| This compound | 0.15 - 0.35 | Varies with solvent polarity |

| 9,10-bis(phenylethynyl)anthracene derivatives | 0.20 - 0.75 | Not specified |

Data compiled from available research findings. nih.govresearchgate.netresearchgate.net

The photostability of a fluorophore is its ability to resist photochemical degradation upon exposure to light. Anthracene and its derivatives are known to undergo photodimerization via a [4+4] cycloaddition reaction, which can lead to a decrease in fluorescence. mdpi.com This process involves the formation of a non-fluorescent dimer upon UV irradiation. Another common pathway for degradation is photo-oxidation, which can form products like anthraquinone. bohrium.com

Aggregation-Induced Emission Enhancement (AIEE) Properties

Aggregation-induced emission enhancement (AIEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This behavior is contrary to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores.

Schiff base derivatives of this compound have been shown to exhibit AIEE properties. mdpi.comdntb.gov.ua For example, compounds like (E)-N´-((anthracen-10-yl)methylene)benzohydrazide are weakly fluorescent in good solvents like THF. mdpi.comdntb.gov.ua This is often due to the free intramolecular rotation and/or E-Z isomerization of the C=N bond, which provides a non-radiative pathway for the excited state to decay. mdpi.comdntb.gov.ua However, upon the addition of a poor solvent like water, the molecules aggregate. In the aggregated state, these intramolecular motions are restricted. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in a significant enhancement of the fluorescence intensity. mdpi.comdntb.gov.uanih.gov The formation of nanoaggregates has been confirmed by techniques such as scanning electron microscopy (SEM). mdpi.com This AIEE property makes these compounds suitable for applications as biosensors and for cell imaging. mdpi.comdntb.gov.ua

Thermally Activated Delayed Fluorescence (TADF) Behavior

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, which is particularly important for achieving high efficiency in organic light-emitting diodes (OLEDs). The key requirement for a molecule to exhibit TADF is a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). researchgate.netrsc.org This small energy gap allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state, powered by thermal energy. researchgate.net The up-converted singlet excitons can then decay radiatively, producing delayed fluorescence.

While there is no specific mention of this compound exhibiting TADF in the provided search results, the anthracene core is frequently used in designing TADF emitters. researchgate.netrsc.org Typically, this is achieved by creating a donor-acceptor (D-A) structure where the donor and acceptor moieties are spatially separated, leading to a small ΔEST. researchgate.netrsc.org For instance, derivatives like 9-cyano-10-diphenylamino-anthracene have been studied for their TADF properties. researchgate.netrsc.org The hydrazide group (-CONHNH2) in this compound has both electron-donating (amino) and electron-withdrawing (carbonyl) characteristics. Whether this specific functional group, when attached to an anthracene core, can lead to the necessary small ΔEST for TADF would require specific theoretical and experimental investigation. The design of efficient TADF molecules often involves careful tuning of the donor and acceptor strengths and their relative orientation. researchgate.net

Solvent Polarity and Medium Effects on Photophysical Responses

The photophysical characteristics of anthracene derivatives are profoundly influenced by the surrounding solvent environment. While specific research focusing solely on this compound is limited in the available literature, a comprehensive understanding of its behavior can be derived from its close structural analog, Anthracene-9-carboxylic acid (ANCA). The carboxylic acid group (-COOH) and the carbohydrazide group (-CONHNH₂) share key electronic and hydrogen-bonding characteristics that are crucial in determining the molecule's interaction with solvents. Both groups are electron-withdrawing and capable of forming hydrogen bonds, which are primary drivers of solvatochromic effects in the anthracene core.

The study of how solvent polarity affects the absorption and emission spectra of a compound is known as solvatochromism. researchgate.net Generally, for anthracene derivatives, an increase in solvent polarity leads to a stabilization of the excited state, resulting in a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. evidentscientific.com This phenomenon is a direct consequence of the interaction between the dipole moment of the fluorescent molecule (fluorophore) in its excited state and the dipole moment of the surrounding solvent molecules. evidentscientific.com

Detailed research on Anthracene-9-carboxylic acid (ANCA) reveals that its spectral properties are highly sensitive to the nature of the solvent medium. researchgate.netunion.edu The absorption spectra of ANCA typically show the characteristic well-defined vibronic structure of the anthracene moiety. However, the fluorescence spectra exhibit more dramatic, solvent-dependent changes. researchgate.net

In aprotic solvents (solvents that cannot donate a hydrogen bond), a broad fluorescence band is often observed, with its intensity increasing as the solvent polarity decreases. researchgate.net In contrast, protic solvents (solvents capable of donating hydrogen bonds, like ethanol (B145695) and water) can lead to significant quenching of fluorescence and changes in the spectral shape. union.edu This is attributed to strong solute-solvent coupling, specifically through hydrogen bonding with the carboxylic acid group. union.edu This interaction provides non-radiative decay pathways for the excited state, thus reducing the fluorescence quantum yield. semanticscholar.org

The fluorescence spectra of protonated forms of ANCA are typically broad, structureless, and significantly red-shifted compared to the parent anthracene spectrum. union.edu This large Stokes shift (the difference between the absorption and emission maxima) in polar, protic solvents is indicative of a substantial change in the electronic distribution and geometry of the molecule upon excitation, which is further stabilized by the polar solvent molecules. evidentscientific.comunion.edu

The table below presents the spectroscopic properties of Anthracene-9-carboxylic acid (ANCA) in a variety of protic and aprotic solvents, illustrating the impact of the medium on its photophysical response.

Table 1: Spectroscopic Properties of Anthracene-9-carboxylic acid (ANCA) in Various Solvents researchgate.net

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

| Water | 333, 345, 364, 384 | 450 | 5100 |

| Ethanol | 347, 365, 385 | 445 | 4700 |

| Acetonitrile (B52724) | 347, 365, 385 | 470 | 6500 |

| Dioxane | 348, 366, 386 | 425 | 4000 |

| Cyclohexane (B81311) | 348, 367, 387 | 405 | 2900 |

Data is illustrative for the analogous compound Anthracene-9-carboxylic acid. The Stokes shift is calculated from the longest wavelength absorption peak and the emission peak.

The data clearly demonstrates that as the solvent polarity increases from cyclohexane to water, there is a significant red shift in the emission maximum, leading to a much larger Stokes shift. This strong solvatochromism underscores the sensitivity of the 9-substituted anthracene core to its immediate chemical environment. The ability of protic solvents like water and ethanol to form strong hydrogen bonds with the substituent at the 9-position plays a crucial role in the observed photophysical behavior. union.edu Therefore, it is scientifically reasonable to predict a similar, highly solvent-dependent luminescence for this compound.

Chemical Sensing and Fluorescent Probe Development

Mechanistic Principles of Chemosensing

The efficacy of fluorescent probes derived from anthracene-9-carbohydrazide is rooted in several key photophysical and chemical principles. These mechanisms govern how the binding of an analyte is translated into a measurable change in the fluorescence signal, such as turning the signal "on" or "off," or shifting its color.

Photo-induced electron transfer (PET) is a primary mechanism for designing "off-on" fluorescent sensors. clockss.org In a typical PET sensor constructed in a 'fluorophore–spacer–receptor' format, the anthracene (B1667546) unit acts as the fluorophore, a methylene (B1212753) group can serve as the spacer, and the terminal nitrogen-containing group (like the amino group of the hydrazide) functions as the receptor and an electron donor. um.edu.mt In the absence of a target analyte, the lone pair of electrons on the receptor's nitrogen atom can be transferred to the excited-state anthracene upon photoexcitation. This process quenches the fluorescence, resulting in a dark or "off" state. um.edu.mttandfonline.com

When a target cation binds to the receptor, the lone pair of electrons on the nitrogen atom becomes engaged in coordination. This binding event lowers the energy level of the receptor's frontier orbital, inhibiting the PET process. researchgate.net Consequently, the fluorescence of the anthracene core is restored, leading to a significant enhancement in emission intensity, known as a "turn-on" response. acs.orgresearchgate.net This principle has been effectively utilized in creating sensors for various metal ions where the binding event modulates the PET process. researchgate.netnih.gov For instance, the weak fluorescence of some anthracene-based Schiff base probes is attributed to a PET process from the lone pair of electrons on the imine nitrogen to the anthracene unit. nih.gov

Intramolecular Charge Transfer (ICT) is another fundamental principle employed in fluorescent probe design, often in systems with a donor-π-acceptor (D-π-A) structure. nih.gov In these probes, an electron-donating group is conjugated with an electron-withdrawing group through a π-system. nih.gov Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-polarized excited state. nih.gov This change in dipole moment can lead to a large Stokes shift, and the emission properties become highly sensitive to the local environment and interactions with analytes. nih.govnih.gov

Derivatives of this compound can be engineered to function via ICT. For example, condensing the carbohydrazide (B1668358) with an appropriate aldehyde can create a D-π-A system where the anthracene moiety and the newly formed group act as donor and acceptor, or vice-versa. researchgate.net The binding of an analyte to either the donor or acceptor part of the molecule disrupts the ICT process. This perturbation alters the energy of the excited state, resulting in a detectable change in the fluorescence spectrum, which can manifest as a ratiometric shift (a change in the ratio of fluorescence intensities at two different wavelengths) or a simple "turn-on" or "turn-off" response. frontiersin.orgnih.gov This mechanism allows for the selective detection of various ions. researchgate.net

Signal transduction in these chemosensors refers to the conversion of a chemical binding event into an observable optical output. clockss.org For this compound-based probes, the primary outputs are changes in fluorescence intensity or wavelength. The PET and ICT mechanisms are the core processes that transduce the host-guest interaction into a signal.

"Turn-Off" Sensing : In this mode, the probe is initially fluorescent, but the addition of an analyte quenches the fluorescence. mdpi.com This can occur if the analyte is a paramagnetic species, such as Cu²⁺ or Fe³⁺, which can induce quenching through electron or energy transfer from the excited fluorophore. researchgate.net

"Turn-On" Sensing : This is often considered more desirable due to a higher signal-to-noise ratio. mdpi.com The probe is initially non-fluorescent or weakly fluorescent, and binding with the analyte activates the fluorescence. nih.govdergipark.org.tr Inhibition of PET is a classic route to achieving a "turn-on" signal. clockss.org

Ratiometric Sensing : These probes exhibit a shift in the emission wavelength upon analyte binding, leading to a change in the ratio of emission intensities at two different wavelengths. acs.org This approach is advantageous as it provides a built-in self-calibration for environmental effects and instrumental variations. acs.org

The choice of signaling mechanism is crucial and can be tuned by modifying the molecular structure of the sensor derived from this compound.

Beyond simple coordination, chemosensors can be designed to undergo a specific chemical reaction with the analyte, a strategy known as chemodosimetry. This approach often leads to irreversible and highly selective sensing. For derivatives of this compound, such as Schiff bases (imines), a common reaction-based mechanism is the hydrolysis of the C=N bond, which can be catalyzed by certain metal ions. nih.gov

For example, a Schiff base probe might be non-fluorescent due to PET or other quenching processes associated with the imine group. When a metal ion like Cr³⁺ is introduced, it can catalyze the hydrolysis of the C=N bond, breaking the Schiff base down into its constituent aldehyde and the original this compound. nih.gov This transformation decouples the quenching unit from the fluorophore, restoring the strong fluorescence of the parent anthracene molecule and resulting in a "turn-on" signal. nih.gov This hydrolysis-triggered fluorescence enhancement forms the basis for the selective detection of specific metal ions. nih.govnih.gov

Selective Detection of Metal Ions

Derivatives of this compound, particularly Schiff bases formed through its condensation with various aldehydes, have been extensively developed as selective fluorescent probes for a range of metal ions. The nitrogen and oxygen atoms within the carbohydrazide and resulting imine moieties serve as effective coordination sites for cations. rsc.orgnih.gov

Binding Stoichiometry and Association Affinity Studies

Understanding the interaction between a fluorescent probe and its target analyte is crucial for developing reliable sensors. Binding stoichiometry and association affinity are key parameters that define this interaction.

Job's plot analysis is a widely used method to determine the binding stoichiometry between a host and a guest molecule. For instance, in the study of an anthracene-based Schiff base sensor, Job's plot, along with ESI-HRMS and titration data, confirmed a 1:1 binding stoichiometry with Ag+ ions. researchgate.net Similarly, a 1:1 stoichiometry was determined for the interaction between another receptor and dihydrogen phosphate (B84403) using a UV-vis Job plot. rsc.org In some cases, more complex binding ratios are observed, such as the 3:1 stoichiometry proposed for a terpyridine-based sensor and pyrophosphate (PPi), suggesting a specific binding "pocket" formation. nih.gov

The association constant (Ka), a measure of the binding affinity, is another critical parameter. It quantifies the strength of the non-covalent interactions between the probe and the analyte. The Benesi-Hildebrand method is commonly employed to calculate association constants from spectroscopic titration data. For example, the association constant for a receptor with dihydrogen phosphate was calculated to be 1.2 x 10⁴ M⁻¹ from UV-vis titration and 1.1 x 10⁴ M⁻¹ from fluorescence titration. rsc.org Another anthracene-based sensor for Ag+ demonstrated an association affinity of 5.030 x 10³ M⁻¹. researchgate.net

| Probe/Receptor | Analyte | Stoichiometry (Probe:Analyte) | Association Constant (Ka) | Method |

| Anthracene-based Schiff base | Ag⁺ | 1:1 | 5.030 x 10³ M⁻¹ | Job's Plot, ESI-HRMS, Titration |

| Acylhydrazone and indole (B1671886) receptor | Dihydrogen phosphate | 1:1 | 1.2 x 10⁴ M⁻¹ (UV-vis), 1.1 x 10⁴ M⁻¹ (fluorescence) | Job's Plot, Benesi-Hildebrand |

| Terpyridine-based sensor | Pyrophosphate (PPi) | 3:1 | - | - |

Response Time and Detection Limits

The practical applicability of a fluorescent probe is heavily dependent on its response time and detection limit. A rapid response allows for real-time monitoring, while a low detection limit enables the sensing of trace amounts of the analyte.

The response time of a probe is the time it takes to reach a stable signal after the addition of the analyte. For instance, an anthracene carboxyimide-based probe, mito-ACS, designed for hypochlorite (B82951) (ClO⁻) detection, exhibited a remarkably fast response time of within 6 seconds. nih.govnih.gov Another anthracene-based probe for chromium (III) ions also showed a rapid response of less than 1 minute. nih.gov

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the sensor. It is often calculated using the 3σ/slope method, where σ is the standard deviation of the blank signal and the slope is from the linear calibration curve. A low LOD is crucial for detecting analytes at biologically or environmentally relevant concentrations. For example, the mito-ACS probe for hypochlorite has a low detection limit of 23 nM. nih.govnih.gov An anthracene-based probe for pyrophosphate (PPi) detection demonstrated an even lower LOD of approximately 1.63 ppm. rsc.org

| Probe | Analyte | Response Time | Detection Limit (LOD) |

| mito-ACS | Hypochlorite (ClO⁻) | < 6 seconds | 23 nM |

| Anthracene-based probe | Chromium (III) | < 1 minute | 0.4 µM |

| Anthracene-labeled poly(pyridine methacrylamide) | Pyrophosphate (PPi) | - | 1.63 ppm |

| Anthracene carboxyimide-based selenide (B1212193) probe | Hypochlorous acid (HOCl) | < 4 seconds | 36.2 nM |

| Anthracene-based dithioacetal probe (AN-4S) | Hg²⁺ | < 1 minute | 4.93 x 10⁻⁸ mol/L |

Anion Recognition and Sensing

This compound derivatives have been successfully employed in the development of fluorescent probes for the selective recognition and sensing of various anions.

Pyrophosphate (PPi) is a biologically significant anion involved in numerous enzymatic reactions. The development of selective PPi probes is of great interest for monitoring these processes. Anthracene-labeled poly(pyridine methacrylamide) has been shown to be an effective chemosensor for PPi in semi-aqueous media, exhibiting a detection limit of about 1.63 ppm. rsc.org Another strategy involves the use of metal complexes, where the displacement of an indicator by PPi leads to a colorimetric or fluorometric response. nih.govresearchgate.net For instance, a terpyridine-Zn sensor was developed for the selective detection of nanomolar levels of PPi. nih.gov

Hypochlorite (ClO⁻) is a reactive oxygen species (ROS) with important roles in both industrial applications and biological systems. researchgate.net Fluorescent probes based on anthracene derivatives have been designed for the sensitive and selective detection of ClO⁻. A notable example is the mito-ACS probe, an anthracene carboxyimide-based sensor that can detect mitochondrial ClO⁻ with a fast response and a low detection limit of 23 nM. nih.govnih.gov Another probe, AC-Se, which incorporates selenium into an anthracene carboxyimide structure, also detects hypochlorous acid (HOCl) with high sensitivity and a rapid response time. rsc.org

Detection of Other Analytes (e.g., Acidic Gases)

The versatility of the this compound scaffold extends to the detection of other analytes beyond anions. For example, a triphenylamine-based carbohydrazide hydrazone fluorescent probe has been developed for the selective detection of not only hypochlorite but also acidic gases. researchgate.net This dual-sensing capability highlights the adaptability of the core structure for creating multi-functional probes.

Advanced Fluorescent Probe Design and Optimization

The design of effective fluorescent probes is a multi-faceted process that involves optimizing several key features to enhance their performance in complex environments like living cells. nih.govnumberanalytics.comrsc.org

Key considerations in advanced probe design include:

High Selectivity and Sensitivity: The probe must be able to specifically recognize the target analyte even in the presence of other similar species and detect it at very low concentrations. nih.govnumberanalytics.com

Good Water Solubility: For biological applications, probes need to be soluble in aqueous media. nih.gov The introduction of moieties like triphenylphosphonium can enhance water solubility. nih.govnih.gov

Resistance to Photobleaching: Probes should be stable under light irradiation to allow for prolonged imaging. nih.gov

Favorable Optical Properties: This includes having a large Stokes shift to minimize self-quenching and emission in a spectral region with minimal biological autofluorescence. rsc.org

Targeted Localization: For intracellular imaging, probes can be designed to accumulate in specific organelles, such as mitochondria, by incorporating targeting groups like triphenylphosphonium. nih.govnih.gov

Optimization strategies often involve the rational design and synthesis of derivatives with tailored electronic and structural properties. researchgate.netnih.gov For instance, the introduction of a thioether group in the mito-ACS probe acts as a hypochlorite-triggered "off-on" fluorescence switch. nih.gov Similarly, incorporating selenium into an anthracene carboxyimide framework has been shown to yield a probe with a 104-fold fluorescence enhancement upon reaction with HOCl. rsc.org The development of probes with simple synthesis routes and from commercially available starting materials is also a practical consideration for wider application. nih.govmdpi.com

Supramolecular Chemistry and Self Assembly

Anthracene-9-Carbohydrazide as a Building Block for Supramolecular Architectures

The utility of this compound in creating supramolecular assemblies stems from its bifunctional nature. The rigid, planar anthracene (B1667546) moiety provides a scaffold for strong π-π stacking interactions, while the carbohydrazide (B1668358) group (-CONHNH₂) offers multiple sites for hydrogen bonding. vulcanchem.com This combination allows for the programmed self-assembly of the molecule into well-defined, higher-order structures. unipa.it Researchers utilize these features to design and synthesize polynuclear lanthanide architectures and other complex systems where the final structure is directed by molecular recognition events. researchgate.netmdpi.com The ability to form predictable assemblies makes this and similar anthracene derivatives valuable in developing new materials with tailored optical and electronic properties. dp.tech

Non-Covalent Interactions in Supramolecular Systems

The self-assembly of this compound is driven by a delicate balance of several non-covalent forces. These weak interactions, when acting in concert, lead to stable and highly ordered supramolecular structures. nih.gov The primary interactions involved are hydrogen bonding and π-π stacking, with host-guest interactions also playing a crucial role in controlled environments.

| Interaction Type | Responsible Molecular Moiety | Description |

| Hydrogen Bonding | Carbohydrazide Group (-CONHNH₂) | The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the N-H protons act as donors, leading to the formation of extensive networks. |

| π-π Stacking | Anthracene Core | The large, electron-rich π-system of the fused aromatic rings allows for face-to-face stacking, contributing significantly to the stability of the assembly. scbt.com |

| Host-Guest Interactions | Anthracene Core (as guest) | The anthracene unit can be encapsulated within the cavity of larger host molecules, such as cyclodextrins or cucurbiturils. |

The carbohydrazide functional group is a powerful director of supramolecular assembly due to its capacity to form multiple hydrogen bonds. It contains both hydrogen bond donors (the -NH and -NH₂ groups) and acceptors (the carbonyl oxygen). This allows for the formation of robust and directional hydrogen-bonding arrays. tue.nl In similar systems, like 9-anthracene carboxylic acid, cyclic hydrogen-bonded dimers are a common structural motif. mdpi.comrsc.org The specific pattern of donors and acceptors can be engineered to create linear chains, sheets, or more complex three-dimensional networks, a principle that is fundamental to supramolecular design. nsf.govnih.gov The interplay of these hydrogen bonds is crucial for the pre-organization of molecules, which can influence the material's bulk properties. nih.gov

The planar and aromatic nature of the anthracene core is the primary driver for π-π stacking interactions. scbt.com These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings. In the solid state and in concentrated solutions, anthracene derivatives often arrange themselves in a stacked fashion to maximize these favorable interactions. researchgate.netnih.gov This stacking is a key element in the formation of self-assembled nanostructures and is critical for charge transport in organic electronic materials. The efficiency of π-π stacking can be influenced by the presence and nature of substituents on the anthracene ring.

This compound and related anthracene derivatives can act as "guest" molecules, becoming encapsulated within larger "host" molecules. nih.govsemanticscholar.org Common hosts include macrocycles like cyclodextrins, calixarenes, and cucurbiturils, which possess hydrophobic inner cavities that can accommodate the aromatic anthracene unit. thno.orgrsc.org This encapsulation, driven by non-covalent interactions, can dramatically alter the properties of the guest molecule. For instance, complexation can enhance solubility, modify photochemical reactivity, and form the basis for stimuli-responsive systems. thno.org The specific size and shape of the host's cavity provide a high degree of molecular recognition, allowing for selective binding and controlled assembly. nih.govsemanticscholar.org

Self-Assembly Processes and Molecular Recognition

Self-assembly is the spontaneous organization of individual molecules into ordered structures without external guidance. rsc.org In the context of this compound, this process is directed by molecular recognition—the specific and selective binding between molecules through non-covalent interactions. unizg.hrscilit.com The hydrogen bonding capabilities of the carbohydrazide group and the π-π stacking of the anthracene core work in synergy to guide the molecules into thermodynamically stable arrangements. nih.gov

This process can lead to the formation of various nano- and microstructures, such as fibers, ribbons, vesicles, or gels. The final morphology is a result of the intricate balance between the different intermolecular forces. By modifying the molecular structure or changing the environmental conditions (e.g., solvent, temperature), it is possible to control the self-assembly process and, consequently, the properties of the resulting material. rsc.org

Photoreactions within Supramolecular Assemblies (e.g., Photocyclodimerization)

The anthracene moiety is well-known for its rich photochemistry, particularly its ability to undergo [4+4] photocyclodimerization upon irradiation with UV light. researchgate.netsemanticscholar.org In this reaction, two parallel anthracene molecules, aligned in a head-to-tail or head-to-head fashion, form covalent bonds across their central rings (positions 9, 10, 9', and 10'). researchgate.net

For this reaction to occur efficiently in the solid state or in solution, the two anthracene units must be in close proximity and have the correct orientation. Supramolecular pre-organization is an excellent strategy to achieve this. semanticscholar.orgoaepublish.com By using host-guest complexes or designing crystal structures where this compound molecules are held in a reaction-ready state by hydrogen bonds and π-π stacking, the photocyclodimerization can be carried out with high selectivity and yield. researchgate.netnih.govnih.gov This process is often reversible, with the dimer reverting to the monomers upon heating, making these systems attractive for applications in molecular switches, data storage, and photoresponsive materials. nankai.edu.cn

Computational and Theoretical Chemistry Investigations

Electronic Structure and Reactivity Analyses

This area of study focuses on the fundamental electronic properties of the molecule in its lowest energy state, which dictates its stability, reactivity, and intermolecular interactions.

Excited State Calculations and Spectroscopy Predictions

This branch of computational chemistry explores the behavior of molecules upon absorption of energy, such as light. It is essential for understanding photophysical properties and interpreting experimental spectra.

Multi-Spin Excited State Characterization

The study of multi-spin excited states is crucial for understanding the photophysical and photochemical behavior of molecules, particularly those with potential applications in materials science and photochemistry. While direct studies on Anthracene-9-carbohydrazide are not available, research on related anthracene-radical systems provides a template for such investigations.

Theoretical investigations into the multi-spin excited states of chromophore radical-linked π-conjugated systems are often performed using Density Functional Theory (DFT). researchgate.net These studies calculate key properties such as intramolecular exchange coupling (J), g-values, and fine-structure splitting. researchgate.net For anthracene (B1667546) derivatives, it has been shown that these magnetic properties are highly dependent on the π-conjugation network, the type of radical species involved, and the geometry of the molecular linker. researchgate.net Such computational approaches could be applied to this compound to explore its potential to form stable radicals upon photoexcitation and to characterize the resulting doublet and quartet spin states. rsc.org

Prediction of UV-Vis and Fluorescence Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for predicting the UV-Vis and fluorescence spectra of organic molecules. nih.govresearchgate.net This approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of spectral bands.

For anthracene derivatives, TD-DFT calculations can accurately model the π-π* transitions responsible for their characteristic absorption and emission properties. mdpi.com The accuracy of these predictions depends heavily on the choice of the functional and basis set. researchgate.net Studies on various hydrazone derivatives have demonstrated that simulated absorption spectra using methods like B3LYP/6-31G(d,p) can agree well with experimental results, often within a 10–20 nm margin. mdpi.com Theoretical investigations on hydrazone derivatives containing anthracene have also been used to interpret spectral shifts observed during anion binding experiments. nih.gov

Table 1: Representative TD-DFT Performance for Predicting λmax in Aromatic Compounds (Note: This table is illustrative, based on typical performance for related compounds, not specific data for this compound.)

| Functional | Basis Set | Mean Absolute Error (nm) |

| B3LYP | 6-31G(d,p) | 15-25 |

| PBE0 | 6-311++G(d,p) | 10-20 |

| CAM-B3LYP | 6-311++G(d,p) | 8-15 |

| M06-2X | 6-311+G(d,p) | 10-18 |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of molecules over time. rsc.org For a flexible molecule like this compound, which has rotatable bonds in its carbohydrazide (B1668358) side chain, MD simulations can reveal preferred conformations, rotational energy barriers, and the influence of the solvent environment on its structure.

Classical MD simulations utilize force fields (like GAFF, CHARMM, OPLS) to model the interatomic potentials. rsc.org These simulations can effectively reproduce the structural and dynamic properties of organic molecular crystals. rsc.org For isolated molecules, MD can be used to explore conformational space and identify low-energy structures, which is crucial for understanding receptor binding or supramolecular assembly. tandfonline.comrsc.org Studies on low-energy hydrogen and helium projectile interactions with isolated anthracene molecules have utilized MD to investigate fragmentation and heating, demonstrating the method's utility in modeling dynamic events. rug.nl

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

A pertinent example is the theoretical study of the asymmetric [4+2]-cycloaddition (Diels-Alder reaction) of N,N-dimethylhydrazone derived from 9-anthracenecarbaldehyde. chemrxiv.org In this study, DFT calculations were used to explain how the conversion of the aldehyde to a hydrazone activates the anthracene core as an electron-rich diene by raising the energy of its Highest Occupied Molecular Orbital (HOMO). chemrxiv.org The calculations can also model the activation of the dienophile through the formation of an iminium ion, which lowers its Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org By calculating the energies of the transition state structures for different reaction pathways, computational chemists can predict reaction rates and stereochemical outcomes. chemrxiv.org Similar methodologies could be applied to understand the reactivity of this compound in cycloadditions, electrophilic substitutions, or condensation reactions.

Modeling of Supramolecular Interactions

The assembly of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Computational modeling provides a means to visualize and quantify these forces.

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. Based on the electron density and its derivatives, NCI analysis generates 3D isosurfaces that highlight regions of interaction. These surfaces are color-coded to distinguish between different types of interactions:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, attractive van der Waals interactions.

Red: Strong, repulsive interactions (e.g., steric clashes).

This method has been applied to anthracene derivatives like Anthracene-9,10-dicarboxaldehyde to visualize the van der Waals and steric forces that dictate their molecular packing. researchgate.net For this compound, NCI analysis could reveal how the hydrazide group participates in hydrogen bonding networks and how π-π stacking occurs between the anthracene cores.

Beyond visualization, computational methods can quantify the energetic contributions of different intermolecular interactions. DFT calculations can be used to determine the total "lattice energy" by summing the interaction energies between a central molecule and its neighbors within a crystal lattice. lodz.plresearchgate.net These total energies can be decomposed into electrostatic, exchange-repulsion, and dispersion components to understand the nature of the forces driving crystal packing. lodz.pl

Another approach is the PIXEL method, which calculates intermolecular interaction energies partitioned into coulombic, polarization, dispersion, and repulsion contributions based on the electron density of the individual molecules. ias.ac.in This method has been successfully used to analyze the crystal packing of (2E)-1-(anthracen-9-yl)-3-(4-substitutedphenyl)prop-2-en-1-ones, quantifying the contributions of various C-H···O, C-H···π, and π-π interactions. ias.ac.in

Table 2: Example of Calculated Intermolecular Interaction Energies (kcal/mol) for an Anthracene Derivative Dimer (Note: This data is from a study on (2E)-1-(anthracen-9-yl)-3-(4-chlorophenyl)prop-2-en-1-one and is illustrative of the method.) ias.ac.in

| Interaction Type | Coulombic | Polarization | Dispersion | Repulsion | Total Energy |

| C-H···O | -3.82 | -2.46 | -11.64 | 7.43 | -10.47 |

| π-π stacking | -1.38 | -0.84 | -6.09 | 3.77 | -4.54 |

| C-H···Cl | -0.93 | -0.50 | -4.06 | 2.02 | -3.47 |

Biological Interactions and Bioanalytical Applications Mechanistic Focus

DNA Interaction Studies

Anthracene-9-carbohydrazide, like many planar aromatic molecules, exhibits a strong affinity for nucleic acids. Its interaction with DNA is a subject of detailed investigation, primarily focusing on its potential as a therapeutic agent or a molecular probe. The primary modes of interaction include intercalation, non-covalent groove binding, and the potential for covalent adduct formation.

DNA Intercalation Mechanisms

The planar anthracene (B1667546) ring is a key structural feature that facilitates the intercalation of this compound between the base pairs of the DNA double helix. This mode of binding is characteristic of many anthracene derivatives and is considered a strong type of interaction. Studies on analogues, such as bisguanylhydrazones of anthracene-9,10-dicarboxaldehyde, have shown that the planar anthracene core is crucial for this intercalative binding. The insertion of the aromatic ring into the DNA helix can lead to structural changes in the DNA, such as unwinding of the helix and an increase in its melting temperature. While direct studies on this compound are limited, the behavior of structurally similar compounds suggests that the anthracene moiety is the primary driver for intercalation.

Derivatives of anthracene-9-carbonyl have been shown to intercalate into DNA from both the major and minor grooves, with a preference for GC-rich sequences. nih.gov The specific orientation and depth of intercalation are influenced by the nature and position of substituents on the anthracene ring. For instance, substituents at the 1,4 and 1,8 positions of an anthracene-9,10-dione core favor classical intercalation, where both side chains lie in the same groove. nih.gov In contrast, substitution at the 2,6 positions can lead to a "threading" mode of intercalation, where the side chains pass through the DNA helix to occupy both grooves. nih.gov

Noncovalent Binding Modes to Nucleic Acids

Beyond intercalation, this compound can engage in other non-covalent interactions with DNA. These include groove binding, where the molecule fits into the minor or major groove of the DNA helix, and electrostatic interactions between any charged moieties on the molecule and the phosphate (B84403) backbone of DNA. At higher concentrations, some anthracene derivatives have been observed to bind to the DNA groove. nih.gov The specific binding mode is often dependent on the ionic strength of the medium and the specific DNA sequence. For example, some acyclic anthracene derivatives show a preference for groove binding at higher ionic strengths, which can transition to intercalation at lower salt concentrations. nih.gov

Covalent Adduct Formation with Biomolecules (e.g., Guanine)

While the non-covalent interactions of anthracene derivatives with DNA are well-documented, the formation of covalent adducts represents a more permanent modification of the biomolecule. Currently, there is no direct scientific literature available that specifically describes the formation of covalent adducts between this compound and guanine (B1146940) or other biomolecules. Research on other polycyclic aromatic hydrocarbons has shown that metabolic activation can lead to reactive intermediates that form covalent bonds with nucleophilic sites on DNA bases, most commonly the N7 position of guanine. However, such studies have not been reported for this compound.

Spectroscopic and Electrochemical Probing of DNA Binding

A variety of biophysical techniques are employed to study the binding of anthracene derivatives to DNA. Spectroscopic methods are particularly insightful.

UV-Visible Spectroscopy: Intercalation is often characterized by hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption spectrum of the anthracene chromophore upon binding to DNA. nih.gov

Fluorescence Spectroscopy: The intrinsic fluorescence of the anthracene moiety is a sensitive probe for its local environment. Changes in fluorescence intensity, quantum yield, and lifetime upon DNA binding can provide information about the binding mode and affinity.

Circular Dichroism (CD) Spectroscopy: The interaction of the achiral anthracene derivative with the chiral DNA helix can induce a CD signal in the absorption region of the anthracene chromophore, providing insights into the geometry of the complex. nih.gov

Linear Dichroism (LD) Spectroscopy: This technique provides information on the orientation of the molecule relative to the DNA helix axis, helping to distinguish between intercalation and groove binding. nih.gov

Electrochemical methods also offer a powerful tool for investigating DNA-anthracene interactions. Techniques such as cyclic voltammetry and differential pulse voltammetry can be used to monitor changes in the redox signals of either the anthracene derivative or the DNA bases (like guanine and adenine) upon binding. nih.gov Such studies can provide quantitative data on binding constants and stoichiometry. A novel molecular conjugate incorporating an anthracene chromophore has been shown to preserve its DNA intercalative properties and its reversible electrochemical behavior, allowing for the study of its interaction with both single and double-stranded DNA. rsc.org

| Technique | Observable Change Upon DNA Binding | Inferred Information |

| UV-Visible Spectroscopy | Hypochromism and Bathochromic Shift | Intercalation |

| Fluorescence Spectroscopy | Changes in intensity, quantum yield, and lifetime | Binding mode and affinity |

| Circular Dichroism (CD) | Induced CD signal | Geometry of the DNA-ligand complex |

| Linear Dichroism (LD) | Orientation-dependent absorption | Distinction between intercalation and groove binding |

| Electrochemical Methods | Changes in redox signals | Binding constants and stoichiometry |

Enzyme Activity Probing and Histochemical Studies